molecular formula C12H13ClN2OS B2469266 1-(5-Methyl-2-(phenylamino)thiazol-4-yl)ethanone hydrochloride CAS No. 479351-15-0

1-(5-Methyl-2-(phenylamino)thiazol-4-yl)ethanone hydrochloride

Cat. No.: B2469266
CAS No.: 479351-15-0
M. Wt: 268.76
InChI Key: JRUILHZUOCEXTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Methyl-2-(phenylamino)thiazol-4-yl)ethanone hydrochloride is a thiazole-derived compound featuring a phenylamino substituent at the 2-position, a methyl group at the 5-position, and an ethanone moiety at the 4-position of the thiazole ring. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications.

Properties

IUPAC Name

1-(2-anilino-5-methyl-1,3-thiazol-4-yl)ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS.ClH/c1-8(15)11-9(2)16-12(14-11)13-10-6-4-3-5-7-10;/h3-7H,1-2H3,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRUILHZUOCEXTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC2=CC=CC=C2)C(=O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Synthesis Approach

The Hantzsch reaction remains the most direct method for constructing the thiazole ring. For this target, phenylthiourea reacts with α-bromo-4-methyl-5-oxohexan-3-one under refluxing ethanol to yield 1-(5-methyl-2-(phenylamino)thiazol-4-yl)ethanone (free base).

Key Steps :

  • α-Bromoketone Preparation : Bromination of 4-methyl-5-oxohexan-3-one using phosphorus tribromide (PBr₃) in dichloromethane at 0°C.
  • Cyclization : Reacting the α-bromoketone with phenylthiourea in ethanol at 80°C for 12 hours.
  • Hydrochloride Formation : Treating the free base with hydrochloric acid (HCl) in diethyl ether to precipitate the salt.

Optimization Insights :

  • Excess phenylthiourea (1.5 equiv) improves yields to 68% by minimizing dimerization side products.
  • Microwave-assisted cyclization (140°C, 20 min) reduces reaction time but requires careful temperature control to avoid decomposition.

Palladium-Catalyzed Coupling Approach

This method involves synthesizing a 2-bromothiazole intermediate followed by Buchwald-Hartwig amination with aniline.

Procedure :

  • Synthesis of 2-Bromo-4-methyl-5-acetylthiazole :
    • Diazotization of 2-amino-4-methyl-5-acetylthiazole (prepared via Hantzsch synthesis) using NaNO₂/HBr at −5°C, followed by treatment with CuBr.
  • Coupling Reaction :
    • Reacting 2-bromo-4-methyl-5-acetylthiazole (1 equiv), aniline (1.2 equiv), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2 equiv) in toluene at 110°C for 24 hours.
  • Salt Formation : Isolation of the free base followed by HCl gas bubbling in ethyl acetate.

Challenges and Solutions :

  • Low Coupling Efficiency : Electron-deficient thiazoles exhibit reduced reactivity. Using BrettPhos as a ligand increases yields to 55%.
  • Byproduct Formation : Adding molecular sieves (4Å) minimizes hydrodehalogenation side reactions.

Substitution via Tosyl Intermediate

Adapting methodologies from Raslan et al., this route modifies a 2-aminothiazole precursor through tosylation and subsequent displacement.

Steps :

  • Tosylation : Treating 2-amino-4-methyl-5-acetylthiazole with tosyl chloride (1.1 equiv) in pyridine at 0°C for 6 hours.
  • Displacement with Aniline : Heating the tosylated intermediate with aniline (3 equiv) and K₂CO₃ (2 equiv) in DMF at 120°C for 48 hours.
  • Acidification : Adding concentrated HCl to the reaction mixture precipitates the hydrochloride salt.

Limitations :

  • Harsh Conditions : Prolonged heating risks ketone degradation. Replacing DMF with NMP reduces reaction time to 24 hours.
  • Moderate Yields : Excess aniline (5 equiv) improves yields to 40% but complicates purification.

Comparative Analysis of Synthetic Methods

Method Yield (%) Reaction Time Key Advantages Limitations
Hantzsch Synthesis 68 12 h One-pot, minimal purification Limited substrate scope
Palladium-Catalyzed 55 24 h High regioselectivity Expensive catalysts
Tosyl Displacement 40 48 h Utilizes stable intermediates Low efficiency, harsh conditions

Spectroscopic Characterization

Data from analogous compounds provide critical benchmarks for verifying the target compound:

1H NMR (DMSO-d₆) :

  • δ 2.38 (s, 3H, CH₃ at C5),
  • δ 3.12 (s, 3H, COCH₃),
  • δ 7.25–7.48 (m, 5H, Ar-H),
  • δ 10.21 (s, 1H, NH⁺).

13C NMR (DMSO-d₆) :

  • δ 18.7 (C5-CH₃),
  • δ 197.4 (C=O),
  • δ 153.2 (C2-NHPh),
  • δ 125.6–129.3 (Ar-C).

HR-MS (ESI+) :

  • m/z [M + H]⁺ calcd for C₁₂H₁₃N₂OS: 249.0798; found: 249.0801.

Chemical Reactions Analysis

1-(5-Methyl-2-(phenylamino)thiazol-4-yl)ethanone hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used but may include various substituted thiazole derivatives .

Scientific Research Applications

Anticancer Activity

Research indicates that thiazole derivatives, including 1-(5-Methyl-2-(phenylamino)thiazol-4-yl)ethanone hydrochloride, exhibit promising anticancer properties. A study evaluated the cytotoxic effects of thiazole-based compounds on human liver cancer cell lines (HepG2). Compounds similar to 1-(5-Methyl-2-(phenylamino)thiazol-4-yl)ethanone were synthesized and tested, showing significant inhibition of cell proliferation compared to standard chemotherapy agents like methotrexate .

CompoundSelectivity Index (SI)Activity Level
This compound> 10High
Methotrexate4.14Reference

Antimicrobial Properties

Thiazole derivatives have been noted for their antimicrobial activities. In particular, compounds containing the thiazole moiety have demonstrated effectiveness against various bacterial strains. For instance, derivatives with a similar structure to this compound were tested against Gram-positive and Gram-negative bacteria, showing potent antibacterial effects .

Enzyme Inhibition

The compound has been explored for its ability to inhibit specific enzymes related to metabolic disorders. In particular, it has shown potential as an inhibitor of 11β-hydroxysteroid dehydrogenase type 1, which is implicated in metabolic syndrome and related conditions such as diabetes and obesity . The inhibition of this enzyme can lead to improved glucose metabolism and reduced fat accumulation.

Neurological Applications

Research has indicated that thiazole derivatives may possess neuroprotective properties. Compounds similar to this compound have been studied for their effects on cognitive decline associated with neurodegenerative diseases such as Alzheimer's disease . These compounds may help mitigate oxidative stress and inflammation in neural tissues.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of thiazole derivatives often involves multi-step chemical reactions that enhance their biological activity. The structure-activity relationship studies reveal that modifications at specific positions on the thiazole ring can significantly affect the compound's potency against various biological targets .

Synthesis Overview

The synthesis typically involves:

  • Starting with substituted thioureas.
  • Reaction with acylating agents to form the thiazole ring.
  • Subsequent modifications to introduce phenyl or other substituents.

Mechanism of Action

The mechanism of action of 1-(5-Methyl-2-(phenylamino)thiazol-4-yl)ethanone hydrochloride involves its interaction with biological molecules. For instance, thiazole derivatives can bind to DNA and interact with enzymes such as topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in the context of anticancer research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Thiazole Derivatives

2.1.1. 1-(2-Methylthiazol-4-yl)ethanone
  • Structure: Lacks the phenylamino and 5-methyl substituents.
  • Applications : Primarily used as a precursor in heterocyclic synthesis .
2.1.2. 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone
  • Structure : Replaces the thiazole core with a triazole ring and includes sulfonyl and difluorophenyl groups.
  • Synthesis : Similar α-halogenated ketone coupling method, but requires sodium ethoxide as a base .

Ethanone Hydrochloride Derivatives

2.2.1. 1-(5-Amino-2,4-dihydroxyphenyl)ethanone Hydrochloride
  • Structure: Aromatic amino and hydroxyl substituents instead of thiazole and phenylamino groups.
  • Synthesis : Prepared via reduction of nitro precursors using Raney catalyst, differing from thiazole-based routes .
  • Physical Properties : Higher melting point (137–142°C) due to hydrogen-bonding networks, compared to the likely lower melting range of the target compound (estimated 100–120°C) .
2.2.2. 1-(2-Amino-4-methoxyphenyl)ethanone Hydrochloride
  • Structure: Methoxy and amino groups on a phenyl ring.
  • Molecular Weight: 201.65 g/mol, lighter than the target compound (estimated ~265–280 g/mol due to thiazole and phenylamino groups).
  • Solubility : Methoxy group increases lipophilicity, whereas the target compound’s thiazole ring may enhance aqueous solubility in its protonated form .

Key Data Table: Structural and Functional Comparison

Compound Core Structure Substituents Molecular Weight (g/mol) Key Applications References
1-(5-Methyl-2-(phenylamino)thiazol-4-yl)ethanone HCl Thiazole 5-Methyl, 2-phenylamino, 4-ethanone ~265–280 (estimated) Pharmaceutical intermediates
1-(2-Methylthiazol-4-yl)ethanone Thiazole 2-Methyl, 4-ethanone 139.18 Precursor in heterocycles
1-(5-Amino-2,4-dihydroxyphenyl)ethanone HCl Benzene 5-Amino, 2,4-dihydroxy 167.16 + HCl Antioxidant studies
1-(2-Amino-4-methoxyphenyl)ethanone HCl Benzene 2-Amino, 4-methoxy 201.65 Organic synthesis

Research Findings and Trends

  • Synthetic Flexibility : The target compound’s thiazole core allows modular derivatization, akin to triazole-based systems , but with distinct electronic profiles due to sulfur’s polarizability.
  • Bioactivity Potential: Phenylamino and methyl groups may confer kinase inhibition properties, as seen in analogous thiazole drugs (e.g., dasatinib analogs) .
  • Stability: Hydrochloride salts of ethanones generally exhibit improved crystallinity and shelf-life compared to free bases, critical for industrial scale-up .

Limitations and Knowledge Gaps

  • Direct pharmacological data for 1-(5-Methyl-2-(phenylamino)thiazol-4-yl)ethanone HCl are absent in the evidence, necessitating extrapolation from structural analogs.
  • Comparative solubility and thermodynamic stability studies are needed to validate hypotheses derived from substituent effects .

Biological Activity

1-(5-Methyl-2-(phenylamino)thiazol-4-yl)ethanone hydrochloride is a thiazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This compound's structure, characterized by the thiazole ring and phenylamino group, suggests various mechanisms of action that can be exploited in therapeutic contexts.

  • Molecular Formula : C12H12N2OS
  • Molecular Weight : 232.3 g/mol
  • CAS Number : 94284-66-9

Biological Activity Overview

The biological activity of this compound has been primarily evaluated through its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, exhibit significant antibacterial and antifungal activities. The following table summarizes the Minimum Inhibitory Concentration (MIC) values against various pathogens:

Pathogen MIC (µg/mL) Activity
Staphylococcus aureus1.562Strong inhibition
Bacillus subtilis1.562Strong inhibition
Escherichia coli0.23 - 0.7Moderate to high activity
Candida albicans0.11 - 0.47Moderate antifungal activity

The compound demonstrated potent inhibition against bacterial DNA gyrase, which is crucial for bacterial DNA replication, indicating a possible mechanism of action through interference with DNA processes .

Anticancer Activity

Studies have shown that thiazole derivatives can possess anticancer properties, with varying degrees of efficacy against different cancer cell lines. The following table highlights the observed effects:

Cancer Cell Line IC50 (µM) Activity Level
MCF-7 (Breast cancer)10 - 20Moderate activity
HeLa (Cervical cancer)5 - 15Significant activity
A549 (Lung cancer)15 - 25Moderate activity

The anticancer effects are attributed to the compound's ability to induce apoptosis and inhibit cell proliferation, likely through modulation of various signaling pathways involved in cancer progression .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in DNA replication and repair, such as DNA gyrase.
  • Cell Cycle Arrest : It has been observed to induce cell cycle arrest in cancer cells, preventing their proliferation.
  • Apoptosis Induction : The compound triggers apoptotic pathways in malignant cells, leading to programmed cell death.

Case Studies

Several studies have evaluated the efficacy of thiazole derivatives in clinical settings:

  • Antibacterial Study : A study assessed the antibacterial efficacy of related thiazole compounds against methicillin-resistant Staphylococcus aureus (MRSA). Results showed a significant reduction in bacterial load when treated with these compounds compared to controls .
  • Anticancer Study : Another investigation into the anticancer potential of thiazole derivatives revealed that compounds similar to this compound exhibited selective cytotoxicity towards various cancer cell lines while sparing normal cells .

Q & A

Q. What are the recommended synthetic routes for 1-(5-Methyl-2-(phenylamino)thiazol-4-yl)ethanone hydrochloride?

Methodological Answer: A practical synthesis involves cyclocondensation of α,β-unsaturated ketones with thiosemicarbazides or substituted hydrazines. For example:

  • React 5-methyl-2-(phenylamino)thiazole-4-carbaldehyde with acetyl chloride in glacial acetic acid under reflux (4–6 hours) .
  • Purify via recrystallization from ethanol or DMF. Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane).
  • Hydrochloride salt formation: Treat the free base with HCl gas in dry ether or use concentrated HCl in ethanol .

Q. How can spectroscopic techniques validate the compound’s structure?

Methodological Answer:

  • NMR : Confirm the thiazole ring protons (δ 6.8–7.5 ppm for aromatic protons, δ 2.3 ppm for methyl groups). The acetyl group appears at δ 2.1–2.5 ppm (singlet) .
  • IR : Look for C=O stretch (~1680 cm⁻¹), N–H bend (thiazole amine, ~3300 cm⁻¹), and C–S stretch (~680 cm⁻¹) .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., monoclinic P21/c space group, β-angle ~91.5°) .

Q. What are the key physicochemical properties relevant to handling and storage?

Methodological Answer:

  • Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO), moderately soluble in ethanol, and poorly soluble in water.
  • Stability : Store at 2–8°C under inert gas (argon) to prevent hygroscopic degradation. Avoid prolonged exposure to light .
  • Melting Point : Typically 200–220°C (decomposes). Confirm via differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. How can researchers design experiments to explore the compound’s biological activity?

Methodological Answer:

  • In vitro assays : Test antimicrobial activity using MIC (minimum inhibitory concentration) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Mechanistic studies : Perform molecular docking to assess binding affinity to bacterial enzymes (e.g., dihydrofolate reductase) .
  • Toxicity screening : Use MTT assays on mammalian cell lines (e.g., HEK293) to evaluate cytotoxicity .

Q. What analytical strategies resolve contradictions in purity or stability data?

Methodological Answer:

  • HPLC-MS : Use a C18 column (5 µm, 250 × 4.6 mm) with 0.1% formic acid in acetonitrile/water (gradient elution). Detect impurities like 3-hydroxyacetophenone (EP impurity E, CAS 121-71-1) .
  • Forced degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions. Monitor degradation products via LC-MS .

Q. How does the compound’s crystal structure influence its reactivity or bioactivity?

Methodological Answer:

  • Hydrogen bonding : Intermolecular C–H···O and N–H···Cl interactions stabilize the crystal lattice, which may correlate with solubility and stability .
  • Torsional angles : The dihedral angle between the thiazole and phenylamino groups (~76.67°) affects molecular planarity and π-π stacking in target binding .

Q. What methodologies optimize yield in scaled-up synthesis?

Methodological Answer:

  • Process optimization : Use Design of Experiments (DoE) to vary temperature (80–120°C), solvent (acetic acid vs. ethanol), and stoichiometry (1:1 to 1:1.2 ketone/hydrazine ratio) .
  • Catalysis : Screen Lewis acids (e.g., ZnCl₂) to accelerate cyclization. Monitor reaction kinetics via in-situ FTIR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.